molecular formula C11H21N3O2 B7921732 N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7921732
M. Wt: 227.30 g/mol
InChI Key: JBZXWRRMJBREKC-UWVGGRQHSA-N
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Description

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an acetamide group. Its stereochemistry, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the Acetamide Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide
  • N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-azetidin-3-yl]-acetamide

Uniqueness

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide stands out due to its specific stereochemistry and the presence of both a pyrrolidine ring and an acetamide group. These features contribute to its unique biological activity and make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXWRRMJBREKC-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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